molecular formula C13H11NOS B2449307 N-(1-Benzothiophen-7-ylmethyl)but-2-ynamide CAS No. 2411253-98-8

N-(1-Benzothiophen-7-ylmethyl)but-2-ynamide

Cat. No.: B2449307
CAS No.: 2411253-98-8
M. Wt: 229.3
InChI Key: NJQHTQJXQHUAMT-UHFFFAOYSA-N
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Description

N-(1-Benzothiophen-7-ylmethyl)but-2-ynamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring This particular compound is characterized by the presence of a but-2-ynamide group attached to the benzothiophene moiety

Properties

IUPAC Name

N-(1-benzothiophen-7-ylmethyl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS/c1-2-4-12(15)14-9-11-6-3-5-10-7-8-16-13(10)11/h3,5-8H,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQHTQJXQHUAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=CC=CC2=C1SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Benzothiophen-7-ylmethyl)but-2-ynamide typically involves the reaction of benzothiophene derivatives with alkynyl sulfides. One common method is the aryne reaction, where o-silylaryl triflates react with alkynyl sulfides in the presence of a suitable catalyst . This one-step intermolecular reaction allows for the formation of the benzothiophene scaffold with good functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(1-Benzothiophen-7-ylmethyl)but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding thiol or sulfide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the but-2-ynamide group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

    Substitution: Amines, thiols, and appropriate solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and sulfide derivatives.

    Substitution: Amino and thio derivatives.

Scientific Research Applications

N-(1-Benzothiophen-7-ylmethyl)but-2-ynamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex benzothiophene derivatives, which are valuable in organic synthesis and materials science.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of N-(1-Benzothiophen-7-ylmethyl)but-2-ynamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

N-(1-Benzothiophen-7-ylmethyl)but-2-ynamide can be compared with other benzothiophene derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

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